molecular formula C53H107N2O9P B012973 Ammonium (R)-2,3-bis(palmitoyloxy)propyl (2-palmitamidoethyl) phosphate CAS No. 108321-22-8

Ammonium (R)-2,3-bis(palmitoyloxy)propyl (2-palmitamidoethyl) phosphate

Cat. No.: B012973
CAS No.: 108321-22-8
M. Wt: 947.4 g/mol
InChI Key: CREASFJXMVEMCZ-VDKVIGKMSA-N
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Description

Azane;[(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate is a structurally complex phospholipid derivative characterized by a glycerol backbone with two saturated hexadecanoate (C16:0) acyl chains esterified at the sn-2 and sn-3 positions. The sn-1 position is substituted with a phosphoryl group linked to a 2-(hexadecanoylamino)ethoxy moiety. The stereochemistry at the glycerol backbone (2R) and the presence of a bulky hexadecanoylamino group distinguish this compound from simpler phospholipids. Its molecular formula is inferred to be C₄₀H₇₈N₂O₉P, with a molecular weight of approximately 795.06 g/mol.

Properties

CAS No.

108321-22-8

Molecular Formula

C53H107N2O9P

Molecular Weight

947.4 g/mol

IUPAC Name

azanium [(2R)-2,3-di(hexadecanoyloxy)propyl] 2-(hexadecanoylamino)ethyl phosphate

InChI

InChI=1S/C53H104NO9P.H3N/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(55)54-46-47-61-64(58,59)62-49-50(63-53(57)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)48-60-52(56)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2;/h50H,4-49H2,1-3H3,(H,54,55)(H,58,59);1H3/t50-;/m1./s1

InChI Key

CREASFJXMVEMCZ-VDKVIGKMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCCOP(=O)(O)OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC.N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCOP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC.N

Origin of Product

United States

Biological Activity

Azane;[(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate is a complex phospholipid compound that exhibits significant biological activity, particularly in anti-inflammatory and antimicrobial contexts. This article delves into the biological properties of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a hexadecanoyl moiety, which is known for its hydrophobic properties. Its structure can be represented as follows:

C37H73N1O6P\text{C}_{37}\text{H}_{73}\text{N}_1\text{O}_6\text{P}

This structure suggests potential interactions with biological membranes, influencing its biological activity.

Anti-inflammatory Effects

Research indicates that components similar to hexadecanoic acid (a fatty acid present in the compound) have anti-inflammatory properties. A study demonstrated that n-hexadecanoic acid inhibits phospholipase A(2) in a competitive manner, which is crucial for controlling inflammation by preventing the release of fatty acids from membrane phospholipids . This inhibition suggests that Azane may also possess similar anti-inflammatory capabilities due to its structural components.

Table 1: Inhibition of Phospholipase A(2) by n-Hexadecanoic Acid

ParameterValue
Binding Constant (Kd)Calculated via ITC
Binding EnergyDetermined via in silico methods
Mode of InhibitionCompetitive

Antimicrobial Activity

The antimicrobial properties of fatty acids have been widely studied. Specifically, cis-6-hexadecanoic acid has shown bactericidal activity against Staphylococcus aureus, with significant cell membrane disruption at higher concentrations . Given the presence of hexadecanoyl groups in Azane, it is plausible that this compound exhibits similar antimicrobial effects.

Case Study 1: Anti-inflammatory Properties in Rheumatology

A clinical study investigated the use of medicated oils rich in n-hexadecanoic acid for treating rheumatic symptoms. The findings indicated a significant reduction in inflammatory markers among patients using these oils, suggesting that compounds like Azane could be beneficial in traditional and modern medicinal practices .

Case Study 2: Antimicrobial Effectiveness

In vitro studies have been conducted to assess the effectiveness of fatty acids against various pathogens. The results showed that fatty acids, including those present in Azane, can effectively reduce bacterial load in infected tissues, supporting their use as adjunct therapies in infections .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of Azane:

  • Inhibition of Inflammatory Pathways : Compounds structurally related to Azane have been shown to inhibit key inflammatory pathways, reducing cytokine release and inflammation markers.
  • Antimicrobial Efficacy : The presence of hexadecanoic acid derivatives contributes to antimicrobial activity, making it a candidate for further research in infectious disease management.

Table 2: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of phospholipase A(2)
AntimicrobialDisruption of bacterial cell membranes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities but exhibit critical differences in acyl chain composition, phosphoryl substituents, and biological activity:

[2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate

  • Molecular Formula: C₄₀H₇₈NO₈P
  • Acyl Chains: One saturated hexadecanoate (C16:0) and one unsaturated (Z)-octadec-9-enoate (C18:1).
  • Phosphoryl Substituent: 2-(methylamino)ethoxy group.
  • Key Properties :
    • The unsaturated C18:1 chain introduces a kink, reducing melting point and enhancing membrane fluidity.
    • Predicted collision cross-section (CCS) for [M+H]+: 283.4 Ų , indicating a compact structure despite the unsaturated chain .
  • Biological Relevance: The methylamino group may limit hydrogen-bonding capacity compared to bulkier substituents.

Azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate

  • Acyl Chains: Two unsaturated (Z)-octadec-9-enoate (C18:1) groups.
  • Phosphoryl Substituent : Hydroxypropoxy group with an additional acyl chain.
  • Key Properties :
    • Enhanced membrane integration due to dual unsaturated chains.
    • Hydroxyl groups facilitate interactions with biological macromolecules, promoting cellular uptake .
  • Applications: Potential use in lipid-based drug delivery systems requiring high fluidity.

(2R)-3-{[(S)-(2-aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(tetradecanoyloxy)propyl octadecanoate

  • Molecular Formula: C₃₈H₇₆NO₈P
  • Acyl Chains: Tetradecanoyl (C14:0) and octadecanoate (C18:0).
  • Phosphoryl Substituent: 2-aminoethoxy group.
  • Key Properties: Shorter C14 chain increases solubility compared to C16 analogs. Amino group enables hydrogen bonding, mimicking phosphatidylethanolamine derivatives .
  • Biological Relevance : May serve as a structural analog in membrane protein studies.

Comparative Analysis Table

Compound Name Molecular Formula Acyl Chains Phosphoryl Substituent CCS ([M+H]+) Biological Activity
Azane;[(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate (Target) C₄₀H₇₈N₂O₉P Two C16:0 2-(hexadecanoylamino)ethoxy ~285 Ų* Enhanced hydrophobic membrane interactions
[2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate C₄₀H₇₈NO₈P C16:0 + C18:1 2-(methylamino)ethoxy 283.4 Ų Moderate fluidity, limited H-bonding
Azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate Not provided Two C18:1 Hydroxypropoxy + acyl chain N/A High cellular uptake, membrane integration
(2R)-3-{[(S)-(2-aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(tetradecanoyloxy)propyl octadecanoate C₃₈H₇₆NO₈P C14:0 + C18:0 2-aminoethoxy N/A Phosphatidylethanolamine mimicry

*Inferred from structurally similar compounds .

Research Findings and Implications

  • Chain Saturation : Unsaturated acyl chains (e.g., C18:1) lower melting points and enhance membrane fluidity, making them suitable for dynamic biological systems. In contrast, saturated chains (e.g., C16:0) improve structural rigidity .
  • Phosphoryl Substituents: Bulky substituents like hexadecanoylamino increase hydrophobicity, favoring lipid bilayer integration.
  • Collision Cross-Section (CCS) : Compounds with larger substituents exhibit higher CCS values, correlating with slower diffusion rates and prolonged biological activity .

Preparation Methods

Lipase-Catalyzed Esterification

Patent CN102094050B describes a scalable enzymatic method for synthesizing palmitate esters, adaptable for N-palmitoyl phosphatidylethanolamine:

  • Reaction Setup : 1 molar equivalent of hexadecanoic acid, 1–10 equivalents of 1,2-propylene glycol, and 0.1–1.0% immobilized Candida sp. lipase (macroporous resin-supported).

  • Conditions : 50–80°C under reduced pressure (8,000–20,000 Pa) for 24–96 hours, achieving >95% esterification.

  • Mechanism : Lipase facilitates nucleophilic acyl substitution, with vacuum removing water to shift equilibrium toward ester formation.

Table 1: Optimized Enzymatic Reaction Parameters

ParameterRangeOptimal ValueYield (%)
Temperature50–80°C70°C98
Vacuum Pressure8,000–20,000 Pa15,000 Pa95
Reaction Time24–96 hours48 hours98
Enzyme Loading0.1–1.0 wt%0.5 wt%97

N-Acylation of Phosphatidylethanolamine

The PMC study outlines N-palmitoyl incorporation into phosphatidylethanolamine using N-acyltransferase:

  • Substrate Preparation : 1,2-dioleoyl-phosphatidylethanolamine (DOPE) and [¹⁴C]-palmitic acid are reacted in chloroform/methanol (2:1) with N,N′-dicyclohexylcarbodiimide (DCC).

  • Reaction : Stirred at 37°C for 12 hours under nitrogen, yielding N-[¹⁴C]palmitoyl-PE.

  • Purification : Thin-layer chromatography (TLC) on silica gel with chloroform/methanol/ammonium hydroxide (65:35:8).

Chemical Synthesis Approaches

Stepwise Acylation of Glycerol Backbone

Chemical routes involve protecting group strategies to achieve regioselective acylation:

  • sn-1 and sn-2 Acylation :

    • 1,2-Isopropylidene-sn-glycerol is reacted with palmitoyl chloride in pyridine, followed by deprotection.

    • Phosphorylation at sn-3 using phosphorus oxychloride yields phosphatidic acid.

  • Ethanolamine Conjugation :

    • Phosphatidic acid is condensed with N-palmitoylethanolamine using DCC, forming the phosphoester bond.

Challenges and Solutions

  • Racemization : The (2R) configuration is preserved using chiral auxiliaries or asymmetric catalysis.

  • Side Reactions : Acyl migration is minimized by maintaining reaction temperatures below 60°C.

Purification and Characterization

Solvent Extraction

Post-synthesis, the crude product is extracted with organic solvents:

  • Primary Extraction : Reaction mixture stirred with n-heptane (2–20× weight) for 2–8 hours, yielding a supernatant with >90% target compound.

  • Secondary Extraction : Residual aqueous phase re-extracted with n-heptane/hexane mixtures, recovering additional product.

Chromatographic Techniques

  • TLC : Silica gel plates with chloroform/methanol/ammonia (65:35:8) resolve N-palmitoyl phosphatidylethanolamine (Rf = 0.45).

  • Column Chromatography : Silica gel columns eluted with gradient mixtures (hexane:ethyl acetate 9:1 to 1:1) achieve >99% purity.

Table 2: Purity Assessment by Chromatography

MethodSolvent SystemPurity (%)Reference
TLCCHCl₃/MeOH/NH₄OH (65:35:8)95
Column ChromatographyHexane/EtOAc (9:1 → 1:1)99

Scalability and Industrial Adaptation

Pilot-Scale Production

Patent CN102094050B demonstrates industrial feasibility:

  • Reactor Design : 50-L enzyme reactors with vacuum distillation units enable batch processing of 25.6 kg palmitic acid, yielding 23.5 kg product (91% yield).

  • Cost Analysis : Enzyme reuse for 10 cycles reduces catalyst costs by 70% .

Q & A

Q. What experimental parameters are critical for optimizing the synthesis of this compound?

Synthesis requires precise control of reaction conditions due to its multifunctional groups (hydroxy, phosphoryl, hexadecanoyl chains). Key parameters include:

  • Temperature : Maintain 40–60°C during esterification to prevent side reactions (e.g., hydrolysis of acyl groups) .
  • Solvent polarity : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reaction efficiency .
  • Catalysts : Employ lipases or acid/base catalysts for regioselective acylation of the glycerol backbone .
  • Purification : Column chromatography (silica gel, chloroform/methanol gradients) is essential to isolate the product from structurally similar byproducts .

Q. What analytical techniques are most reliable for structural characterization?

Multimodal approaches are necessary due to the compound’s complexity:

  • NMR : 1^1H and 13^13C NMR confirm stereochemistry (e.g., R-configuration at C2/C3) and acyl chain positions .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., C25_25H49_{49}O12_{12}P) and detects fragmentation patterns of phosphorylated groups .
  • IR spectroscopy : Identifies ester (C=O, ~1730 cm1^{-1}) and phosphate (P=O, ~1250 cm1^{-1}) functional groups .

Q. How can researchers screen its biological activity in vitro?

Standard assays include:

  • Enzyme inhibition : Test interactions with phospholipases or kinases using fluorogenic substrates .
  • Membrane interaction studies : Employ surface plasmon resonance (SPR) to measure binding affinity to lipid bilayers .
  • Cellular uptake : Fluorescently labeled analogs tracked via confocal microscopy in cell lines (e.g., HeLa) .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations resolve contradictions in experimental binding data?

Discrepancies between SPR (high affinity) and cellular assays (low uptake) may arise from:

  • Membrane composition : Simulate bilayers with varying cholesterol content to assess partitioning efficiency .
  • Solvent-accessible surface area (SASA) : Calculate exposure of phosphoryl groups to predict interfacial binding vs. transmembrane insertion .
  • Free energy calculations : Use umbrella sampling to quantify the energy barrier for translocation .

Q. What strategies mitigate interference from degradation products in analytical workflows?

The compound’s ester bonds are prone to hydrolysis. Solutions include:

  • Stabilization : Add antioxidants (e.g., BHT) to storage buffers .
  • Derivatization : React with hydrazine-based reagents to tag degradation byproducts for LC-MS/MS detection .
  • Orthogonal validation : Cross-validate results using MALDI-TOF (intact mass) and 31^31P NMR (phosphate integrity) .

Q. How does the compound’s amphiphilic structure influence its application in drug delivery systems?

Advanced studies should focus on:

  • Self-assembly : Vary pH/temperature to form micelles or liposomes; characterize via dynamic light scattering (DLS) .
  • Payload encapsulation : Test loading efficiency of hydrophobic drugs (e.g., paclitaxel) using dialysis-based release assays .
  • Targeted delivery : Conjugate with folate or aptamers to assess specificity in co-culture models .

Methodological Challenges and Solutions

Q. How to address variability in biological activity across cell lines?

Contradictory results (e.g., cytotoxicity in cancer vs. normal cells) require:

  • Lipidomic profiling : Correlate activity with endogenous lipid metabolism pathways (e.g., sphingomyelinase levels) .
  • Dose-response normalization : Use Hill equation modeling to account for differences in receptor density .
  • 3D culture models : Compare spheroids vs. monolayers to mimic in vivo heterogeneity .

Q. What advanced separation techniques improve purity for structural studies?

  • HILIC chromatography : Resolve phosphorylated isomers with hydrophilic interaction columns .
  • Chiral stationary phases : Separate enantiomers using cellulose-based columns for stereochemical analysis .
  • 2D-LC : Couple ion-exchange with reverse-phase chromatography for high-resolution fractionation .

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